molecular formula C17H18BrN3O3 B2970413 N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide CAS No. 519041-49-7

N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide

Cat. No.: B2970413
CAS No.: 519041-49-7
M. Wt: 392.253
InChI Key: ALYSEPMVWFCZKH-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (CAS 519041-49-7) is a chemical compound with the molecular formula C17H18BrN3O3 and a molecular weight of 392.25 g/mol . This acetamide derivative features a complex structure incorporating a bromophenyl group and a furan-carbonyl piperazine moiety, making it a compound of interest in specialized pharmacological and chemical research . Compounds with piperazine and acetamide structures are frequently investigated in the context of receptor binding studies and metabolic pathway analysis . Researchers value this substance as a potential precursor or intermediate for exploring structure-activity relationships, particularly in the development of novel synthetic compounds for research purposes . The furan and bromophenyl components provide distinct electronic and steric properties that are useful for probing biological interactions and chemical reactivity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to consult the Safety Datasheet and handle the material according to laboratory safety protocols prior to use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c18-13-3-5-14(6-4-13)19-16(22)12-20-7-9-21(10-8-20)17(23)15-2-1-11-24-15/h1-6,11H,7-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYSEPMVWFCZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromophenylamine with an appropriate acylating agent to form an intermediate.

    Coupling Reaction: The intermediate is then reacted with 4-(furan-2-carbonyl)piperazine under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Piperazine-acetamide derivatives share a common scaffold but differ in substituents, which critically affect their physicochemical and pharmacological profiles. Key analogues include:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity Reference
N-(4-Bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide 4-Bromophenyl, furan-2-carbonyl 404.26 Not reported Anticonvulsant (low potency)
N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide Benzothiazole, furan-2-carbonyl 371.37 Not reported Anticancer (screened)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Pyridazinone, 4-methoxybenzyl ~450 (estimated) Not reported FPR2 agonist
N-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide 4-Chlorophenyl (×2) 426.96 282–283 Anticonvulsant
Compound 5f (Benzofuran-acetamide derivative) Benzofuran, furan-2-carbonyl ~450 (estimated) Not reported Anticonvulsant (low potency)

Key Structural Insights :

  • Furan-Carbonyl vs. Other Substituents: Replacing the furan-2-carbonyl with groups like 4-chlorophenyl () or pyridazinone () alters electronic properties and hydrogen-bonding capacity, impacting receptor binding .
Physicochemical Properties
  • Molecular Weight : The target compound (404.26 g/mol) is lighter than benzofuran derivatives (~450 g/mol, ) but heavier than benzothiazole analogues (371.37 g/mol, ). Lower molecular weight may improve solubility and absorption .
  • Melting Points : While data for the target compound are unavailable, analogues with chlorophenyl substituents (e.g., 282–283°C, ) suggest that bulkier or polar groups increase crystallinity .
Pharmacological Activity
Anticonvulsant Activity
  • The target compound’s structural analogue, 5f (a benzofuran derivative with the same furan-carbonyl-piperazine group), exhibited the lowest relative anticonvulsant potency (0.16) compared to phenytoin in maximal electroshock models. This contrasts with analogues like 5i (0.74 potency), where a cyclohexyl-methylamino group replaces the furan-carbonyl, suggesting that the furan moiety may reduce anticonvulsant efficacy .
Receptor-Targeted Activity
  • Pyridazinone derivatives with the N-(4-bromophenyl) group () act as FPR2 agonists, inducing calcium mobilization in neutrophils. The bromophenyl group is critical for receptor interaction, while the pyridazinone core replaces the piperazine-furan system, demonstrating divergent target specificity .
Anticancer and Bioavailability Modulation
  • Piperazine derivatives like Compound 4 (), which shares a thiazole ring and bromophenyl group, enhanced paclitaxel bioavailability by 56–106.6% via P-glycoprotein inhibition. This suggests that bromophenyl-piperazine hybrids may optimize pharmacokinetics in combination therapies .

Biological Activity

N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a bromophenyl group , a furan ring , and a piperazine moiety , which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions, starting with the preparation of 4-bromophenylamine, followed by reaction with furan-2-carbonyl chloride, and finally, coupling with piperazine-1-carboxamide under controlled conditions using organic solvents and catalysts like triethylamine.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Anticancer Activity : Studies suggest that compounds with similar structures exhibit significant anticancer properties by interacting with specific receptors or enzymes involved in tumor growth. For instance, related compounds have shown high affinity for sigma receptors, which are implicated in cancer biology .
  • Anti-inflammatory Effects : The piperazine moiety is often associated with anti-inflammatory activities. Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases .
  • Neuroprotective Properties : Some studies have highlighted the neuroprotective effects of similar compounds. They may inhibit acetylcholinesterase (AChE) activity, which is beneficial in neurodegenerative diseases like Alzheimer's .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Receptor Binding : The compound may bind to sigma receptors, modulating their activity and influencing cellular responses related to tumor growth and inflammation.
  • Enzyme Inhibition : It may inhibit enzymes such as AChE and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation and have implications in cognitive function .

Case Study 1: Anticancer Activity

A study involving the compound's analogs demonstrated significant anticancer activity against various cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Case Study 2: Neuroprotective Effects

In vitro studies revealed that this compound analogs could reduce Aβ aggregation, a hallmark of Alzheimer's disease. One derivative showed an IC50 of 0.74 μM for inhibiting Aβ aggregation, outperforming traditional agents like curcumin .

Comparative Analysis with Similar Compounds

Compound NameIC50 (μM)Biological Activity
N-(4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide0.62AChE Inhibition
N-(4-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide0.47AChE Inhibition
This compound0.74Aβ Aggregation Inhibition

The presence of the bromine atom in this compound enhances its binding affinity compared to other halogenated analogs, potentially leading to improved biological activity .

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